molecular formula C15H12O2 B041807 alpha-Phenylcinnamic acid CAS No. 91-48-5

alpha-Phenylcinnamic acid

Cat. No.: B041807
CAS No.: 91-48-5
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
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Description

alpha-Phenylcinnamic acid is a valuable synthetic intermediate and model compound in organic chemistry and materials science research. This stilbene derivative is prominently utilized in the study of photochemical reactions, particularly as a precursor for synthesizing more complex heterocyclic systems and investigating [2+2] photocycloaddition reactions. Its extended conjugated system, featuring two phenyl rings linked by a propenoic acid chain, makes it a compound of interest for probing fluorescence properties and energy transfer mechanisms. Researchers employ this compound in the development of organic semiconductors and as a building block for novel polymeric materials. Furthermore, its structural motif is relevant in medicinal chemistry for the design and synthesis of potential pharmacologically active compounds, serving as a core scaffold. Available at high purity, this product is intended for laboratory research applications to facilitate advancements in synthetic methodology and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDLDNGQCUOJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871015
Record name (E)-alpha-Phenylcinnamic acid
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Molecular Weight

224.25 g/mol
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CAS No.

91-48-5, 3368-16-9
Record name (E)-α-Phenylcinnamic acid
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Record name alpha-Phenylcinnamic acid, (E)-
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Record name alpha-Phenylcinnamic acid
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Record name 2-Phenylcinnamic acid
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Record name .ALPHA.-PHENYLCINNAMIC ACID, (E)-
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Preparation Methods

Perkin Reaction

The Perkin reaction remains the most widely used method for synthesizing alpha-phenylcinnamic acid. This condensation reaction involves phenylacetic acid and benzaldehyde derivatives in the presence of acetic anhydride and a base, typically sodium acetate or triethylamine. For example, heating phenylacetic acid with benzaldehyde in acetic anhydride at 110°C under argon for 12 hours yields this compound after hydrolysis. The mechanism proceeds through the formation of a mixed anhydride intermediate, followed by aldol condensation and dehydration.

However, the classical Perkin reaction faces challenges with electron-donating substituents on the aromatic rings, which promote side reactions such as dimerization and isomerization. A patent by addresses these issues by introducing a low-temperature deprotection step (-78°C to 25°C) to minimize degradation, improving yields to 70–85%. Despite these optimizations, purification remains laborious due to byproducts like unreacted starting materials and positional isomers.

Knoevenagel Condensation

The Knoevenagel condensation offers an alternative route using malonic acid and benzaldehyde derivatives. This method employs catalysts such as ammonium acetate or piperidine in refluxing ethanol, enabling milder conditions compared to the Perkin reaction. While effective for electron-deficient aldehydes, its application to this compound synthesis is limited due to the requirement for phenylmalonic acid—a less accessible starting material. Modifications using microwave irradiation and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have reduced reaction times from hours to minutes, though scalability remains a concern.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of cinnamic acid derivatives by enabling rapid, solvent-free reactions. In one protocol, phenylacetic acid and benzaldehyde are irradiated at 900 W for 10–15 minutes with polyphosphate ester as a mediator, achieving yields comparable to traditional methods. This approach minimizes thermal degradation and enhances regioselectivity, particularly for substrates sensitive to prolonged heating. However, the need for specialized equipment and challenges in controlling stereochemistry limit its industrial adoption.

Enzymatic Methods

Enzymatic synthesis using immobilized lipases (e.g., Novozym 435) represents a green chemistry alternative. Although primarily applied to ferulic acid derivatives, this method’s principles are adaptable to this compound. For instance, transesterification of phenylacetic acid esters with benzaldehyde derivatives in non-aqueous media achieves conversions exceeding 90%. The enzyme’s reusability (up to 10 cycles without significant activity loss) and mild conditions (30–40°C) make this method environmentally favorable, though substrate specificity and enzyme cost remain barriers.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthesis routes:

Method Conditions Catalyst/Reagent Yield Drawbacks
Perkin Reaction110°C, 12 h, acetic anhydrideTriethylamine70–85%Side products, isomerization
Knoevenagel CondensationReflux, ethanol, 6–8 hAmmonium acetate50–65%Limited substrate scope
Microwave-Assisted900 W, solvent-free, 10–15 minPolyphosphate ester75–80%Specialized equipment required
Enzymatic30–40°C, non-aqueous mediaNovozym 43585–90%High enzyme cost, substrate specificity

The Perkin reaction excels in scalability and reagent availability, while enzymatic methods offer superior sustainability. Microwave synthesis strikes a balance between speed and yield but lacks industrial infrastructure.

Industrial-Scale Production Considerations

Industrial production prioritizes cost-effectiveness and reproducibility, favoring modified Perkin protocols. For example, discloses a large-scale process using 3,5-diisopropoxybenzaldehyde and 4-isopropoxyphenylacetic acid in acetic anhydride, achieving 80% yield after crystallization. Critical factors include:

  • Temperature Control : Maintaining reaction temperatures below 120°C to prevent decarboxylation.

  • Workup Optimization : Sequential extraction with ethyl acetate and washing with saturated NaCl to isolate the product.

  • Catalyst Recycling : Reusing triethylamine via distillation reduces costs by 15–20%.

Challenges and Optimization Strategies

Isomerization and Stereochemical Control

This compound exists as E and Z isomers, with the E form predominating in most syntheses. Isomerization during acidic workup can be mitigated by employing low-temperature deprotection, as demonstrated in, which stabilizes the E isomer at yields exceeding 90%.

Purification Techniques

Chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization using ethanol-water mixtures (1:3 v/v), achieving >95% purity. Advances in membrane filtration and countercurrent chromatography promise to reduce solvent use by 30–40% .

Scientific Research Applications

Common Synthesis Methods

The synthesis of α-PCA typically involves the following methods:

  • Perkin Reaction : Condensation of benzaldehyde with an acid anhydride in the presence of a base.
  • Condensation Reactions : Involving phenacyl chloride and benzaldehyde with triethylamine .

Applications in Organic Synthesis

  • Intermediate in Synthesis : α-PCA serves as a precursor for various phenylpropanoids and stilbene derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
  • Perkin Reaction Studies : It is frequently used in educational laboratories to demonstrate the Perkin reaction, providing insights into organic reaction mechanisms and stereochemistry .

Pharmaceutical Applications

This compound exhibits potential pharmacological properties, making it relevant in drug development:

  • Antioxidant Activity : Studies indicate that α-PCA possesses antioxidant properties that may contribute to its therapeutic potential against oxidative stress-related diseases .
  • Antimicrobial Properties : Research has shown that α-PCA displays antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Material Science Applications

  • Polymer Chemistry : α-PCA can be polymerized to create materials with specific mechanical and thermal properties. Its derivatives are utilized in creating polymers for coatings and adhesives .
  • Photopolymerization : The compound's ability to undergo photochemical reactions makes it suitable for applications in photopolymerization processes used in coatings and 3D printing technologies .

Case Study 1: Synthesis of Stilbene Derivatives

A study demonstrated the effectiveness of α-PCA as an intermediate for synthesizing stilbene derivatives through decarboxylation reactions. The resulting stilbenes exhibited significant biological activity, including anticancer properties .

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal highlighted the antioxidant capacity of α-PCA, showing that it effectively scavenges free radicals in vitro. This property suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisPrecursor for phenylpropanoids
PharmaceuticalAntioxidant agent
Antimicrobial agent
Material SciencePolymer synthesis
Photopolymerization
EducationalDemonstration of Perkin Reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Phenylcinnamic acid belongs to a broader class of cinnamate derivatives. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) LogP Key Functional Groups
α-Phenylcinnamic acid C₁₅H₁₂O₂ 224.25 172–174 3.31 Carboxylic acid, α-phenyl
α-Cyano-4-hydroxycinnamic acid C₁₀H₇NO₃ 189.17 250–252 1.02 Cyano, hydroxyl, carboxylic acid
α-Acetamidocinnamic acid C₁₁H₁₁NO₃ 205.21 195–198 1.54 Acetamide, carboxylic acid
3-Phenyllactic acid C₉H₁₀O₃ 166.18 125–127 1.12 Hydroxyl, carboxylic acid
Phenylsuccinic acid C₁₀H₁₀O₄ 194.19 168–170 1.45 Two carboxylic acids, phenyl

Key Observations :

  • Polarity: α-Phenylcinnamic acid exhibits higher hydrophobicity (LogP = 3.31) compared to analogs like α-cyano-4-hydroxycinnamic acid (LogP = 1.02), due to the absence of polar substituents such as hydroxyl or cyano groups .
  • Thermal Stability : Its melting point (172–174°C) is intermediate among analogs, reflecting balanced intermolecular forces from aromatic stacking and hydrogen bonding .

Key Findings :

  • The parent α-phenylcinnamic acid showed moderate inhibition of 5-lipoxygenase (IC₅₀ = 91.3 μM) and weak inhibition of cyclooxygenase (IC₅₀ > 900 μM).
  • Decarboxylation (e.g., to 3,3',4-trihydroxystilbene) enhanced activity by ~100-fold, likely due to improved membrane permeability and reduced steric hindrance .

Biological Activity

α-Phenylcinnamic acid (α-PA) is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

α-Phenylcinnamic acid has the chemical formula C15H12O2C_{15}H_{12}O_2 and exists primarily as an off-white crystalline solid. It is synthesized through various methods, including the Perkin reaction, where benzaldehyde and phenylacetic acid react to form α-PA, predominantly in the E isomer form. The Z isomer can also be produced under specific conditions such as heat or UV exposure .

Antifungal Properties

Recent studies have highlighted the antifungal activity of α-phenylcinnamic acid, particularly against Colletotrichum gloeosporioides , a pathogen responsible for anthracnose in mango fruits. Research integrating transcriptomics and metabolomics revealed that α-PA effectively controls this pathogen, suggesting its potential as a natural fungicide in agricultural applications .

Antioxidant Effects

The antioxidant properties of α-PA have been investigated in various contexts. For instance, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This is particularly relevant in cosmetic formulations aimed at reducing skin aging caused by oxidative damage .

Glycation Inhibition

Another significant biological activity of α-phenylcinnamic acid is its ability to inhibit glycation processes. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to advanced glycation end-products (AGEs) that are implicated in various age-related diseases. Studies indicate that α-PA can reduce glycation levels in proteins, thus potentially mitigating the signs of aging in skin and other tissues .

Case Studies

  • Antifungal Efficacy : A study demonstrated that α-PA inhibited the growth of C. gloeosporioides by disrupting its cellular integrity and metabolic functions. The compound was applied at concentrations of 1 µM and 10 µM, resulting in significant reductions in fungal biomass compared to untreated controls .
  • Glycation Inhibition : In a controlled experiment involving bovine serum albumin (BSA), α-PA was shown to decrease fluorescence associated with AGEs formation when incubated with D-ribose, highlighting its potential as a therapeutic agent against glycation .

Research Findings Summary Table

Biological Activity Mechanism Research Findings
AntifungalDisruption of cell integrityEffective against C. gloeosporioides at low concentrations
AntioxidantFree radical scavengingProtects against oxidative stress; applicable in cosmetics
Glycation inhibitionReduces AGEs formationDecreases fluorescence in BSA assays, indicating reduced glycation

Q & A

Q. What are the key physicochemical properties of alpha-phenylcinnamic acid critical for experimental design?

this compound (C₁₅H₁₂O₂) has a molecular weight of 224.25 g/mol, a melting point of 172–176°C, and a logP value of 3.31, indicating moderate hydrophobicity . Its stability under standard lab conditions is well-documented, but it degrades in the presence of strong oxidizers, necessitating inert storage environments . These properties inform solvent selection (e.g., ethanol or DMSO for solubility) and reaction conditions (e.g., avoiding oxidative catalysts).

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Techniques include:

  • HPLC : To assess purity (>95% is typical for synthetic batches).
  • ¹H/¹³C NMR : Confirm resonance peaks align with the trans (E)-isomer structure (e.g., olefinic protons at δ 6.3–7.5 ppm) .
  • FT-IR : Verify carbonyl (C=O) stretching at ~1680 cm⁻¹ and carboxylic acid (O-H) absorption near 2500–3000 cm⁻¹ .
  • X-ray crystallography : For absolute stereochemical confirmation, though this is less common due to resource constraints.

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and stereoselectivity?

  • Perkin Reaction : Condensation of benzaldehyde with phenylacetic acid using acetic anhydride as a catalyst. Yield improvements (70–85%) are achievable via microwave-assisted synthesis, reducing reaction time .
  • Stereochemical Control : Catalytic asymmetric methods (e.g., chiral Brønsted acids) can enhance enantiomeric excess (ee) for specific isomers, though current literature lacks robust data for this compound .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer studies may arise from:

  • Sample Purity : Impurities >5% can skew bioassay results; validate via LC-MS.
  • Assay Conditions : pH-dependent solubility (pKa ~4.8) affects bioavailability; use buffered solutions at physiological pH .
  • Structural Analogues : Differentiate between E/Z isomers, as bioactivity often varies significantly .

Q. How can computational models predict the reactivity of this compound in novel applications (e.g., photodynamic therapy)?

  • DFT Calculations : Model HOMO-LUMO gaps to predict electron-transfer efficiency.
  • Molecular Docking : Screen interactions with biological targets (e.g., COX-2 for anti-inflammatory studies).
  • MD Simulations : Assess stability in lipid membranes for drug delivery applications.

Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound across labs?

  • Standardized Protocols : Document reaction parameters (e.g., temperature ramp rates, solvent drying methods).
  • Cross-Lab Validation : Share samples for inter-lab NMR/HPLC comparisons .
  • Data Transparency : Publish raw spectroscopic files (e.g., .jdx for IR) in supplementary materials.

Q. How should researchers address conflicting spectral data in structural elucidation?

  • Reference Overlays : Compare NMR/IR spectra with published databases (e.g., SDBS or NIST).
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignment ambiguities.
  • Collaborative Analysis : Engage crystallography facilities for ambiguous cases .

Regulatory & Compliance Guidance

Q. What regulatory frameworks apply to this compound in preclinical studies?

  • REACH Compliance : Not currently listed as an SVHC (Substance of Very High Concern), but monitor updates due to structural similarity to regulated cinnamates .
  • IACUC/IRB Protocols : Required for in vivo studies; include toxicity data from SDS (e.g., acute dermal LD₅₀ >2000 mg/kg) .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s mechanistic pathways?

  • Metabolic Profiling : Limited data on cytochrome P450 interactions.
  • Polymer Applications : Unexplored potential as a monomer in biodegradable polyesters.
  • Synergistic Effects : Combinatorial studies with adjuvants (e.g., nanoparticles) to enhance bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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alpha-Phenylcinnamic acid
Reactant of Route 2
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